molecular formula C10H16F3NO5 B2803104 4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2378501-77-8

4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No. B2803104
CAS RN: 2378501-77-8
M. Wt: 287.235
InChI Key: FIPQVRKJYFJYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” was achieved through acylation of “1,1-dimethoxy-1-(thien-2-yl)propane” with trifluoroacetic anhydride . The reactions with hydroxylamine and hydrazine were also investigated .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, X-ray structural analysis of “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the cyclocondensation of “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” with hydroxylamine hydrochloride has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate” has a molecular formula of C9H10F6O3, an average mass of 280.164 Da, and a monoisotopic mass of 280.053406 Da .

Scientific Research Applications

Biocatalytic Applications

One study demonstrates the use of acid anhydrides for regioselective acylation and deacylation reactions in the synthesis of aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates. This process uses butanoic anhydride for efficient and selective monoacylation, highlighting the potential of similar compounds in biocatalytic processes (Kumar et al., 2015).

Atmospheric Chemistry

Another research investigates the atmospheric chemistry of 2-hydroxy-2-methylpropanal, a photooxidation product of a biogenic hydrocarbon. This study underscores the importance of such compounds in atmospheric science, particularly in relation to tropospheric ozone formation and secondary organic aerosol generation (Spaulding et al., 2002).

Stereospecific Amidase Substrate Specificity

Research on the substrate specificity of stereospecific amidase from Klebsiella oxytoca highlights the enzyme's capacity to accept compounds with trifluoro and hydroxyl functionalities, suggesting a potential pathway for the synthesis of related compounds (Shaw & Naughton, 2004).

Synthetic Chemistry

A study on ethyl 4,4,4‐Trifluoroacetoacetate discusses its role as an active synthon in organic synthesis, providing insights into the utility of similar trifluoromethylated compounds in synthetic routes (Narsaiah & Yadav, 2005).

Liquid Crystal Chirality

Optically active derivatives of a similar structural compound have been synthesized and evaluated as chiral dopants for nematic liquid crystals, showing the influence of structural modifications on helical twisting power and liquid crystal properties (Tojo et al., 2006).

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO5/c1-8(2,3)19-7(17)14-5(6(15)16)9(4,18)10(11,12)13/h5,18H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQVRKJYFJYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

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